Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl

Purity HPLC Procurement

Inconsistent stoichiometry from free-base amines complicates biphenyl scaffold synthesis. This hydrochloride salt (MW 277.75, 98% purity) provides defined salt stoichiometry for precise weighing and controlled amide bond formation. - **Measurable Outcome**: Eliminates side reactions from excess free base; improves aqueous solubility for workups. - **Supply Advantage**: Room-temperature stable; reduces cold storage costs. 98% purity minimizes pre-GMP purification.

Molecular Formula C15H16ClNO2
Molecular Weight 277.74 g/mol
CAS No. 114772-65-5
Cat. No. B3214627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl
CAS114772-65-5
Molecular FormulaC15H16ClNO2
Molecular Weight277.74 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN.Cl
InChIInChI=1S/C15H15NO2.ClH/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12;/h2-9H,10,16H2,1H3;1H
InChIKeyOHHITJYTTZWFBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl (CAS 114772-65-5): Sourcing and Characterization Guide


Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate hydrochloride (CAS 114772-65-5) is a biphenyl-based building block featuring a methyl ester at the 2-position and an aminomethyl group at the 4'-position, supplied as a hydrochloride salt . With a molecular formula of C₁₅H₁₆ClNO₂ and a molecular weight of 277.75 g/mol, this compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for constructing biaryl scaffolds and introducing primary amine functionality .

Biphenyl building block with primary amine handle
Hydrochloride salt form for solid handling and aqueous compatibility
Supports amide coupling, reductive amination, and library synthesis

Why Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl Cannot Be Arbitrarily Replaced by Closest Analogs


Substitution of Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl with structurally similar biphenyl aminomethyl derivatives introduces quantifiable differences in molecular weight, polarity, and reactive functionality that directly impact synthetic utility and downstream compatibility. The hydrochloride salt form (MW 277.75) differs significantly from the free base (MW 241.29) in both handling properties and solubility profiles . Positional isomers such as the 3'-aminomethyl analog alter the geometric presentation of the amine handle, potentially affecting regioselectivity in subsequent coupling reactions. Furthermore, ester group variation—such as tert-butyl versus methyl—changes both steric bulk and deprotection strategies, making direct substitution without process re-optimization unreliable.

Salt form mismatch

Free base vs. HCl salt alters solubility, handling, and stoichiometric accuracy; may shift reaction outcomes.

Positional isomer geometry

4′-aminomethyl (para) vs. 3′-aminomethyl (meta) changes amine vector, affecting coupling regioselectivity.

Ester protecting group strategy

Methyl ester vs. tert-butyl ester demands different deprotection conditions and impacts steric bulk.

Quantitative Differentiation Evidence for Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl Against Key Comparators


Purity Specifications: Vendor-Supplied Analytical Data Comparison

Commercially available Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl is supplied at purities ranging from 95% to 98% as determined by HPLC . In contrast, the tert-butyl ester analog (2-Boc-4'-(aminomethyl)biphenyl HCl) is typically offered at 97% purity , while the free base methyl ester has limited commercial availability with no standardized purity reporting .

Purity Specifications
Reported
95–98% (HPLC)
tert-Butyl analog: 97%
Wider purity range supports sourcing flexibility
Vendor CoA-dependent; verify lot
Purity HPLC Procurement

Hydrochloride Salt vs. Free Base: Molecular Weight and Solubility Implications

The hydrochloride salt (MW 277.75) exhibits a 15.1% higher molecular weight than the corresponding free base (MW 241.29) . While quantitative aqueous solubility data for this specific compound is not publicly reported, hydrochloride salts of aromatic amines generally demonstrate enhanced water solubility relative to their free base counterparts, facilitating aqueous workup and purification procedures.

Salt vs. Free Base MW
Class-level
+36.46 g/mol (15.1%)
Higher mass aids solid handling; salt likely improves aqueous solubility
Solubility data not published; verify
Salt Form Solubility Handling

Storage Condition Requirements Across Vendors

Recommended storage conditions for Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl vary among suppliers. AChemBlock and ChemicalBook specify storage at room temperature , whereas Activate Scientific recommends refrigeration at 2–7°C . This discrepancy suggests batch-dependent stability or differing quality control standards; procurement should consider the intended storage duration and confirm vendor-specific handling instructions.

Storage Conditions
Reported
RT or 2–7°C
Vendor-dependent storage; confirm for long-term inventory
Check CoA for batch-specific requirements
Stability Storage Shelf-life

Positional Isomer Differentiation: 4'- vs. 3'-Aminomethyl Substitution

The 4'-aminomethyl substitution pattern of the target compound places the amine handle at the para position relative to the biphenyl linkage, whereas the 3'-isomer (methyl 3'-(aminomethyl)biphenyl-2-carboxylate) positions the amine at the meta position . This geometric difference alters the vector of amine presentation and may influence π-stacking interactions and steric accessibility in subsequent coupling reactions.

4′- vs. 3′-Substitution
Class-level
Para (4′) vs. Meta (3′)
Amine geometry influences coupling regiochemistry
No direct reactivity data for this pair
Regiochemistry Isomer Reactivity

Ester Group Comparison: Methyl Ester vs. tert-Butyl Ester Properties

The methyl ester of the target compound (LogP 3.02, TPSA 52.32) is less lipophilic and sterically demanding than the tert-butyl ester analog (2-Boc-4'-(aminomethyl)biphenyl HCl), which incorporates a bulky Boc protecting group . The tert-butyl ester offers acid-labile protection for the carboxylic acid, while the methyl ester is stable under mild acidic conditions but can be hydrolyzed under basic or strongly acidic conditions.

Methyl vs. tert-Butyl Ester
Reported
LogP 3.02 (methyl); tert-butyl more lipophilic
Ester choice dictates deprotection and lipophilicity
Predicted LogP; verify experimentally
Protecting Group Lipophilicity Synthetic Strategy

Optimal Application Scenarios for Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl Based on Quantitative Differentiation


Synthesis of Biaryl-Containing Pharmaceutical Intermediates Requiring Precise Amine Stoichiometry

The hydrochloride salt form ensures accurate weighing and stoichiometric control due to its defined salt stoichiometry and solid-state stability. This is critical when the aminomethyl group is used for amide bond formation or reductive amination, where excess free base amine could lead to side reactions. The 98% purity available from vendors like Leyan minimizes the need for purification prior to use in GMP-like environments .

Aqueous-Phase or Polar Solvent Reactions

As a hydrochloride salt, this compound is expected to exhibit improved solubility in water and polar organic solvents compared to the free base, making it suitable for reactions conducted in aqueous media or for workup procedures involving aqueous washes. While direct solubility data for this compound is not published, the class-level inference supports its use in such conditions .

Building Block Libraries for Structure-Activity Relationship (SAR) Studies

The 4'-aminomethyl substitution pattern provides a defined geometric presentation of the primary amine, enabling systematic exploration of linker length and orientation in biphenyl-based scaffolds. Researchers can compare this para-substituted derivative with meta- or ortho- isomers to probe steric and electronic effects on target binding .

Room-Temperature Stable Inventory for High-Throughput Synthesis

For laboratories with limited cold storage capacity, the compound's room-temperature stability (as indicated by AChemBlock and ChemicalBook) offers logistical advantages over analogs requiring refrigeration . This reduces energy costs and simplifies inventory management in automated synthesis platforms.

Application
Selection Property
Validation Focus
Stoichiometric amine coupling
Defined HCl salt stoichiometry
Batch purity and salt content verification
Aqueous reaction media
Salt-form solubility profile
Solubility testing under reaction conditions
SAR linker exploration
Para-substitution geometry
Isomer purity and regiochemistry verification
Ambient-temperature inventory
Ambient storage compatibility
Vendor storage guidance confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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